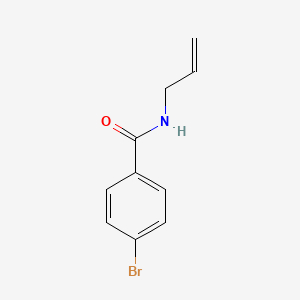

N-Allyl-4-bromobenzamide

Description

N-Allyl-4-bromobenzamide: is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the para position and an allyl group at the nitrogen atom

Properties

IUPAC Name |

4-bromo-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHUAIMGZRBRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367551 | |

| Record name | N-ALLYL-4-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39887-27-9 | |

| Record name | N-ALLYL-4-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation of 4-Bromobenzoyl Chloride with Allylamine

Method Overview:

The classical approach to prepare N-Allyl-4-bromobenzamide involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with allylamine. This method is widely used due to its straightforwardness and relatively high yields.

- 4-Bromobenzoyl chloride is dissolved in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.

- Allylamine is added dropwise under stirring at controlled temperature (often 0 °C to room temperature) to minimize side reactions.

- A base such as potassium carbonate or triethylamine is added to neutralize the generated hydrochloric acid.

- The reaction is stirred for several hours (commonly 12–24 hours) at room temperature.

- After completion, the mixture is acidified and extracted with organic solvents.

- Purification is typically done by washing, drying, and column chromatography.

Reaction Conditions and Yields:

| Parameter | Typical Value |

|---|---|

| Solvent | THF, Dichloromethane |

| Base | K2CO3, Triethylamine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12–24 hours |

| Yield | 65–85% (depending on purity and workup) |

This method is supported by analogous sulfonamide synthesis protocols where primary amines react with sulfonyl chlorides under similar conditions, indicating the robustness of this approach for amide formation.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Method Overview:

More advanced synthetic routes employ palladium-catalyzed C–N cross-coupling reactions, especially when direct amidation is challenging or when functional group tolerance is required. This method involves coupling of 4-bromobenzamide derivatives with allylamine or substituted amines under Pd catalysis.

- Use of palladium catalysts with biaryl phosphine ligands.

- Mild reaction conditions with bases such as potassium carbonate or sodium tert-butoxide.

- High selectivity and yields, often in the range of 75–94%.

- Capability to tolerate various functional groups, enabling late-stage functionalization.

- 4-Bromobenzamide or its derivatives and allylamine are combined with Pd catalyst and ligand in a polar aprotic solvent (e.g., toluene, dioxane).

- Base is added to facilitate deprotonation of the amine.

- The reaction is heated moderately (80–120 °C) for several hours.

- Workup involves filtration, solvent removal, and purification by chromatography.

- Allows for intramolecular and intermolecular N-arylation.

- Can be performed in one-pot sequences including subsequent cyclization or functionalization steps.

- Effective for synthesizing N-substituted benzamides with high purity and yield.

Thiocarbamoylation Approach via Reaction of Allylamine with 4-Bromobenzoyl Chloride and Potassium Thiocyanate

Method Overview:

An alternative route involves the formation of N-(allyl(phenyl)carbamothioyl)-4-bromobenzamide intermediates, which can be further converted into the target amide. This method is useful for preparing thiocarbamoyl derivatives and related compounds.

- Allylamine reacts with 4-bromobenzoyl chloride and potassium thiocyanate in acetone at room temperature.

- Reaction time is approximately 5 hours.

- The product is isolated by column chromatography using petroleum ether and ethyl acetate as eluents.

- Yields reported are around 65%.

Reaction Scheme:

$$

\text{N-allylaniline} + \text{4-bromobenzoyl chloride} + \text{KSCN} \rightarrow \text{N-(allyl(phenyl)carbamothioyl)-4-bromobenzamide}

$$

This method is documented with detailed spectral characterization and melting points, confirming the identity and purity of the product.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Amidation | 4-Bromobenzoyl chloride, Allylamine, K2CO3 | THF/DCM, RT, 12–24 h | 65–85 | Simple, classical method |

| Pd-Catalyzed C–N Cross-Coupling | Pd catalyst, Biaryl phosphine ligand, Base | Toluene/dioxane, 80–120 °C, hours | 75–94 | High selectivity, functional group tolerant |

| Thiocarbamoylation via KSCN | Allylamine, 4-bromobenzoyl chloride, KSCN | Acetone, RT, 5 h | ~65 | Produces thiocarbamoyl intermediates |

Research Findings and Considerations

- Reaction Efficiency: Pd-catalyzed methods generally provide higher yields and better functional group tolerance, making them suitable for complex molecule synthesis.

- Purification: Column chromatography remains the standard for isolating pure this compound, with solvent systems tailored to polarity.

- Scalability: Direct amidation is more amenable to scale-up due to simpler reagents and conditions, whereas Pd-catalyzed methods require careful catalyst handling.

- Environmental and Safety Aspects: Use of bases like potassium carbonate and mild solvents reduces hazardous waste; however, palladium catalysts require recovery and recycling considerations.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Allyl-4-bromobenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium carbonate.

Oxidation Reactions: The allyl group can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, room temperature to reflux conditions.

Oxidation: Potassium permanganate, osmium tetroxide, room temperature to elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst, room temperature to elevated temperatures.

Major Products Formed:

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of corresponding alcohols or carboxylic acids.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

Organic Synthesis

N-Allyl-4-bromobenzamide serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions such as hydroacylation and other coupling reactions, which are essential for forming carbon-carbon bonds.

Hydroacylation Reactions

Recent studies have highlighted the use of this compound in redox-neutral hydroacylation reactions. This process allows for the direct synthesis of ketones by coupling alkenes with amides without the need for additional reducing agents. The compound's structural properties facilitate its reactivity, making it a valuable building block in synthetic organic chemistry .

Catalytic Applications

This compound has been explored in transition metal-free catalytic reductions. For instance, it has been involved in the reduction of primary amides to amines through deoxygenative hydroboration. This method showcases the compound's ability to participate in catalytic cycles, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various medicinal applications, particularly as a pharmacological agent.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. The bromine substituent is believed to enhance the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells. Studies have shown that modifications to the benzamide structure can lead to compounds with selective activity against specific cancer types .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on certain enzymes relevant to disease pathways. For example, it has been studied as a potential inhibitor of carbonic anhydrase isoforms, which play crucial roles in tumor growth and metastasis. The compound's ability to selectively inhibit these enzymes opens avenues for developing targeted cancer therapies .

Synthesis and Characterization

In one study, this compound was synthesized and characterized using various spectroscopic techniques such as NMR and mass spectrometry. The results confirmed its structural integrity and provided insights into its reactivity patterns, which are crucial for its application in further synthetic transformations .

Pharmacological Assessments

Another significant study focused on the pharmacological assessment of this compound derivatives. The findings suggested that modifications at the 4-position of the benzamide significantly affected binding affinity and selectivity at dopamine receptors, indicating potential for neurological applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate in hydroacylation and coupling reactions | Facilitates carbon-carbon bond formation |

| Catalytic Reduction | Involved in transition metal-free reduction of primary amides | High yields achieved in catalytic cycles |

| Medicinal Chemistry | Potential antitumor agent and enzyme inhibitor | Selective activity against cancer cells |

| Pharmacological Studies | Binding affinity studies at dopamine receptors | Variations affect receptor selectivity |

Mechanism of Action

The mechanism of action of N-Allyl-4-bromobenzamide involves its interaction with specific molecular targets. The allyl group allows for potential covalent bonding with target proteins or enzymes, leading to inhibition or modulation of their activities. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

4-Bromobenzamide: Lacks the allyl group, making it less reactive in certain chemical reactions.

N-Allylbenzamide: Lacks the bromine atom, reducing its potential for halogen bonding.

N-Allyl-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interaction profiles.

Uniqueness: N-Allyl-4-bromobenzamide is unique due to the presence of both the allyl group and the bromine atom. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Biological Activity

N-Allyl-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 227.1 g/mol. The compound features an allyl group at the nitrogen position and a bromine atom at the para position of the benzamide structure, which influences its reactivity and biological interactions .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom allows for electrophilic reactions, while the allyl group can participate in nucleophilic attacks. These interactions can lead to covalent modifications of proteins or nucleic acids, potentially altering their functions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). The compound demonstrated an IC50 value of 0.27 mM against MCF-7 cells, which is significantly lower than many conventional chemotherapeutics .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies using agar diffusion methods revealed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Neuropharmacological Effects

The compound's structural features suggest it may interact with dopamine receptors, specifically D2 and D3 subtypes, which are implicated in neuropsychiatric disorders. Preliminary studies indicate that this compound could exhibit antipsychotic-like properties, warranting further investigation into its pharmacological profile .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-Allylbenzamide | Lacks bromine | Lower reactivity in biological systems |

| 2-Bromobenzamide | Lacks allyl group | Reduced versatility in synthesis |

| N-(Phenylcarbamothioyl)-4-bromobenzamide | Contains thiourea moiety | Enhanced anticancer activity |

This table illustrates how the presence of both bromine and allyl groups in this compound contributes to its distinct biological profile compared to other derivatives.

Case Studies and Research Findings

- Anticancer Study : A study published in the Caspian Journal of Environmental Sciences highlighted the cytotoxic effects of N-(phenylcarbamothioyl)-4-bromobenzamide derivatives against MCF-7 cells, showing significant potential for drug development against breast cancer .

- Antimicrobial Research : In a study assessing antibacterial activity, this compound exhibited substantial inhibition against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Neuropharmacological Investigation : Research focusing on dopamine receptor interactions indicated that compounds similar to this compound could influence neuropsychiatric conditions, necessitating further exploration into their mechanisms and therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for N-Allyl-4-bromobenzamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound typically involves coupling 4-bromobenzoyl chloride with allylamine under basic conditions. Key parameters for optimization include:

- Solvent selection : Use dichloromethane (DCM) or ethyl acetate to enhance solubility of intermediates.

- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis.

- Base choice : Triethylamine or pyridine effectively neutralizes HCl byproducts. Post-synthesis, purification via column chromatography (10–20% ethyl acetate in petroleum ether) yields a white solid with 85–90% purity. Confirm purity using H NMR (e.g., δ 7.66–7.64 ppm for aromatic protons) and EI-MS ([M+H] at m/z 240.1) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- H NMR : Expect signals for the allyl group (δ 5.95–5.86 ppm, m; δ 5.26–5.17 ppm, m) and aromatic protons (δ 7.66–7.52 ppm, m). The amide proton appears as a broad singlet (δ 6.47 ppm).

- C NMR : Key peaks include the carbonyl carbon (δ 166.6 ppm) and brominated aromatic carbons (δ 133.4–126.4 ppm).

- EI-MS : A molecular ion peak at m/z 240.1 confirms the molecular formula .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation.

- Hydrolytic stability : Monitor solubility in aqueous buffers (pH 4–9) using HPLC to detect hydrolysis of the amide bond.

Advanced Research Questions

Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as an electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

- Suzuki coupling : React with arylboronic acids using Pd(PPh) as a catalyst in THF/water (3:1) at 80°C. Monitor reaction progress via TLC.

- Computational modeling : Use density functional theory (DFT) to calculate partial charges on the aromatic ring, confirming bromine’s meta-directing effects .

Q. What computational methods are suitable for modeling the supramolecular interactions of this compound in crystal structures?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Analyze hydrogen bonding (N–H···O) and π-π stacking interactions.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Br interactions) using software like CrystalExplorer. Compare with related benzamide derivatives .

Q. How can researchers design analogs of this compound to enhance bioactivity while retaining structural integrity?

Methodological Answer:

- Bioisosteric replacement : Substitute the bromine atom with trifluoromethyl (–CF) to improve metabolic stability.

- Allyl group modification : Replace the allyl moiety with propargyl or cyclopropyl groups to study steric effects on target binding. Validate analogs via in vitro assays (e.g., enzyme inhibition) and correlate structural changes with activity using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.